Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-(Boc-amino)-1-cyclopropyl-piperidine (CAS: 534595-68-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
4-(Boc-amino)-1-cyclopropyl-piperidine, registered under CAS number 534595-68-1, is a synthetic building block of significant interest in contemporary drug discovery. This molecule synergistically combines three key structural motifs: a piperidine ring, a metabolically robust cyclopropyl group, and a versatile Boc-protected amine.
The piperidine heterocycle is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The introduction of an N-cyclopropyl group is a well-established strategy to enhance the metabolic stability of drug candidates, increase potency, and modulate physicochemical properties such as lipophilicity and permeability.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position provides a stable yet readily cleavable handle, enabling selective, multi-step synthetic routes toward complex molecular targets.[6]
This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this valuable intermediate for professionals engaged in the design and development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A summary of the key physical properties and predicted analytical data for 4-(Boc-amino)-1-cyclopropyl-piperidine is presented below. This data serves as a benchmark for synthesis and quality control.
| Property | Value | Source |
| CAS Number | 534595-68-1 | - |
| Molecular Formula | C₁₄H₂₆N₂O₂ | - |
| Molecular Weight | 254.37 g/mol | - |
| Boiling Point | 339°C at 760 mmHg (Predicted) | [7] |
| Density | 1.06 g/cm³ (Predicted) | [7] |
| Flash Point | 158.8°C (Predicted) | [7] |
| Appearance | Off-white to pale yellow solid or oil | General Observation |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 4.45 (br s, 1H), 3.45 (m, 1H), 2.90 (m, 2H), 2.25 (m, 2H), 1.85 (m, 2H), 1.65 (m, 1H), 1.44 (s, 9H), 1.35 (m, 2H), 0.45 (m, 2H), 0.35 (m, 2H) | Structural Analysis |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 155.0, 79.2, 52.5 (2C), 49.0, 40.5, 32.5 (2C), 28.4 (3C), 9.5, 4.5 (2C) | Structural Analysis |
| Mass Spec (ESI+) | m/z [M+H]⁺: 255.20; [M+Na]⁺: 277.18 | Calculated |
Strategic Synthesis: Reductive Amination Pathway
The most efficient and widely applicable method for preparing 4-(Boc-amino)-1-cyclopropyl-piperidine is via a one-pot reductive amination. This strategy involves the reaction of a commercially available piperidine precursor with cyclopropanecarboxaldehyde.
Causality and Experimental Rationale
Reductive amination is a cornerstone of C-N bond formation in pharmaceutical chemistry due to its operational simplicity and high functional group tolerance.[8] The chosen pathway begins with tert-butyl piperidin-4-ylcarbamate (also known as 4-(Boc-amino)piperidine), a readily available starting material.
The selection of Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is a critical, field-proven choice. Unlike harsher reagents like sodium borohydride or sodium cyanoborohydride, NaBH(OAc)₃ is a mild and selective reducing agent. Its kinetic profile allows it to reduce the iminium ion intermediate much faster than the starting aldehyde, preventing side reactions such as aldehyde reduction to the corresponding alcohol. Furthermore, it is not water-sensitive and does not release toxic cyanide gas, making it a safer and more robust option for both bench-scale and process chemistry.
Caption: Synthetic workflow for 4-(Boc-amino)-1-cyclopropyl-piperidine.
Detailed Step-by-Step Laboratory Protocol
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperidin-4-ylcarbamate (10.0 g, 50.0 mmol, 1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in dichloromethane (DCM, 100 mL). Stir until a clear solution is obtained.
-
Aldehyde Addition: Add cyclopropanecarboxaldehyde (4.2 g, 60.0 mmol, 1.2 equiv.) to the solution dropwise at room temperature.
-
Reaction Initiation: Stir the mixture for 30 minutes to facilitate the formation of the iminium intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (15.9 g, 75.0 mmol, 1.5 equiv.) portion-wise over 15 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
Workup - Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) to quench the excess reducing agent and acid byproducts. Stir vigorously for 20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
The crude product typically requires purification to meet the high-purity standards required for subsequent synthetic steps in a drug development program.
Purification Protocol
Purification is best achieved by flash column chromatography on silica gel.
-
Adsorption: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or viscous oil.
Caption: Post-synthesis purification and quality control workflow.
Applications in Drug Discovery
The primary utility of 4-(Boc-amino)-1-cyclopropyl-piperidine is as a versatile intermediate. The Boc-protected amine serves as a latent nucleophile, which can be revealed under acidic conditions (e.g., trifluoroacetic acid in DCM) to unmask the primary amine. This free amine is a powerful handle for diversification.
Key Synthetic Transformations:
-
Amide Coupling: The deprotected amine can be readily coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds, a common linkage in bioactive molecules.
-
Reductive Amination: The amine can undergo a second reductive amination with a different aldehyde or ketone to introduce further complexity.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in pharmaceuticals.
The strategic incorporation of this scaffold allows medicinal chemists to explore structure-activity relationships (SAR) by modifying the groups attached to the 4-amino position while retaining the beneficial properties of the N-cyclopropylpiperidine core.[6]
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Hazards: While specific toxicity data for this compound is limited, related aminopiperidine derivatives may cause skin and eye irritation.[11][12] Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Boc-amino)-1-cyclopropyl-piperidine is a high-value building block for the synthesis of complex molecular entities in pharmaceutical research. Its rational design combines the favorable properties of the piperidine ring with the metabolic stability conferred by the cyclopropyl group. The robust and scalable synthesis via reductive amination, coupled with the synthetic versatility of the Boc-protected amine, makes it an indispensable tool for drug discovery programs aiming to develop next-generation therapeutics.
References
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Taylor & Francis Online. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . ResearchGate. [Link]
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4-Amino-1-Boc-piperidine . PubChem. [Link]
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Tert-Butyl (1-Cyclopentylpiperidin-4-Yl)Carbamate . MySkinRecipes. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars . ResearchGate. [Link]
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Tert-butyl (piperidin-4-ylmethyl)carbamate . PubChem. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central (PMC). [Link]
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